molecular formula C15H12N2O B15198601 N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide CAS No. 893738-66-4

N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide

Cat. No.: B15198601
CAS No.: 893738-66-4
M. Wt: 236.27 g/mol
InChI Key: HEJSNIBLNLZREP-UHFFFAOYSA-N
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Description

N-(4’-Cyano[1,1’-biphenyl]-2-yl)acetamide is an organic compound that belongs to the class of biphenylcarbonitriles. This compound is characterized by the presence of a cyano group (-CN) attached to the biphenyl structure, which is further linked to an acetamide group (-CONH2). The unique structure of N-(4’-Cyano[1,1’-biphenyl]-2-yl)acetamide makes it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4’-Cyano[1,1’-biphenyl]-2-yl)acetamide typically involves the reaction of 4’-aminomethyl-biphenyl-2-carbonitrile with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as xylene. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods

Industrial production of N-(4’-Cyano[1,1’-biphenyl]-2-yl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4’-Cyano[1,1’-biphenyl]-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4’-Cyano[1,1’-biphenyl]-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in protein-ligand binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4’-Cyano[1,1’-biphenyl]-2-yl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as dihydrofolate reductase (DHFR), by binding to the active site and preventing the enzyme from catalyzing its substrate. This inhibition can lead to the disruption of essential cellular processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

N-(4’-Cyano[1,1’-biphenyl]-2-yl)acetamide can be compared with other biphenyl derivatives, such as:

  • N-(4’-Cyano[1,1’-biphenyl]-3-yl)acetamide
  • N-(4’-Cyano[1,1’-biphenyl]-4-yl)acetamide

These compounds share similar structural features but differ in the position of the cyano group on the biphenyl ring. The unique positioning of the cyano group in N-(4’-Cyano[1,1’-biphenyl]-2-yl)acetamide contributes to its distinct chemical reactivity and biological activity .

Properties

CAS No.

893738-66-4

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

N-[2-(4-cyanophenyl)phenyl]acetamide

InChI

InChI=1S/C15H12N2O/c1-11(18)17-15-5-3-2-4-14(15)13-8-6-12(10-16)7-9-13/h2-9H,1H3,(H,17,18)

InChI Key

HEJSNIBLNLZREP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=CC=C(C=C2)C#N

Origin of Product

United States

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